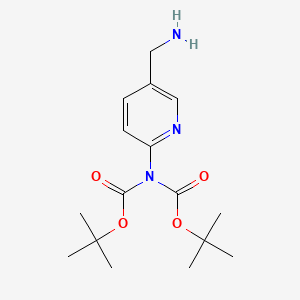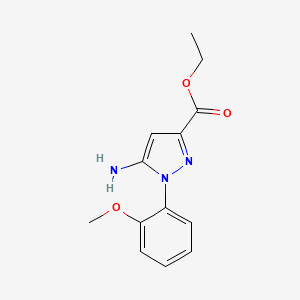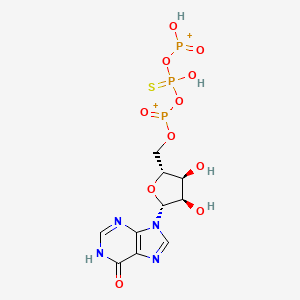
Inosine 5'-(trihydrogendiphosphate), P'-anhydride with phosphorothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves complex chemical reactions.
化学反応の分析
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. the compound’s structure suggests that it can participate in reactions typical of nucleotides and phosphorothioates, leading to the formation of various products depending on the reaction conditions .
科学的研究の応用
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid has several scientific research applications:
作用機序
The mechanism of action of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves its interaction with molecular targets and pathways related to nucleotides. The compound’s phosphorothioate group allows it to mimic natural nucleotides while exhibiting resistance to enzymatic degradation. This property makes it useful in studying nucleotide-related processes and developing nucleotide-based therapeutics .
類似化合物との比較
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid can be compared to other nucleotide analogs, such as:
Adenosine 5’-[γ-thio]triphosphate: A stable analog of ATP used in various biochemical studies.
Guanosine 5’-[γ-thio]triphosphate: A GTP analog used to study G-protein-coupled receptor signaling.
Inosine 5’-triphosphate: Another inosine nucleotide analog used in enzymatic studies.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid in research settings.
特性
分子式 |
C10H13N4O11P3S+2 |
|---|---|
分子量 |
490.22 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphinothioyl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H11N4O11P3S/c15-6-4(1-22-27(20)25-28(21,29)24-26(18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H-2,11,12,17,18,19,21,29)/p+2/t4-,6-,7-,10-,28?/m1/s1 |
InChIキー |
ZWWJGBYSIACIBG-ALTRSKMRSA-P |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



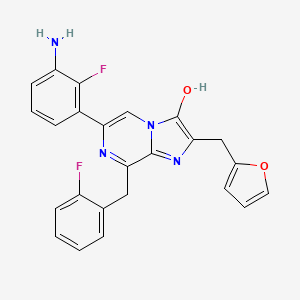


![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)

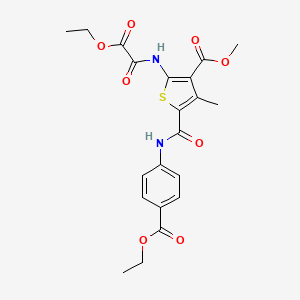
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

